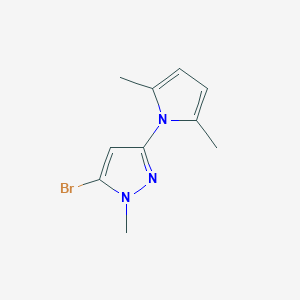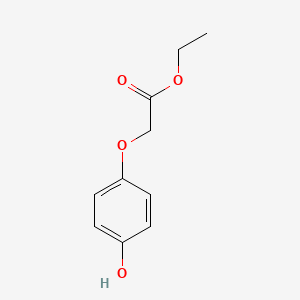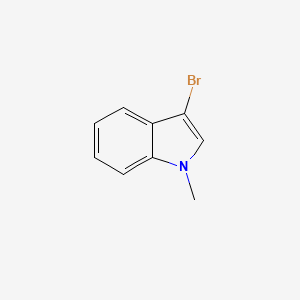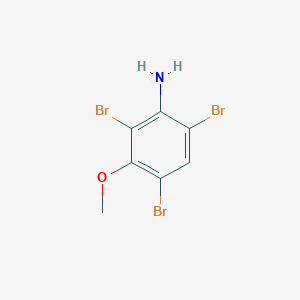
4-(2-Methoxyethoxy)piperidine
Overview
Description
4-(2-Methoxyethoxy)piperidine (MEOP) is a chemical compound that belongs to the class of piperidine derivatives. It is a colorless liquid with a molecular formula of C8H17NO2 and molecular weight of 159.23 g/mol. MEOP has been studied for its potential applications in scientific research, including its use as a precursor in the synthesis of various compounds and as a reagent in chemical reactions. In
Scientific Research Applications
Electrochemical Studies :
- The anodic methoxylation of piperidine derivatives, including those with N-acyl and N-sulfonyl groups, has been studied for applications in electrochemical processes (Golub & Becker, 2015).
Corrosion Inhibition :
- Piperidine derivatives have been investigated for their potential in inhibiting corrosion of iron, with studies including quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Synthesis of Piperidine Derivatives :
- Research has been conducted on the synthesis of piperidine derivatives for applications in organic chemistry and medicinal chemistry, including the development of efficient methods for the preparation of these compounds (Okitsu, Suzuki, & Kobayashi, 2001).
Antiallergy Activity :
- Certain 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines have been synthesized and evaluated for their antiallergy activity, showing potential in this field (Walsh, Franzyshen, & Yanni, 1989).
Total Synthesis of Alkaloids :
- Piperidine derivatives have been utilized in the total synthesis of naturally occurring alkaloids, indicating their role in pharmaceutical applications (Csatayová et al., 2010).
Preparation of Intermediates for Pharmaceuticals :
- The synthesis of specific piperidine derivatives as intermediates in pharmaceuticals, such as vandetanib, has been studied, showcasing their significance in drug development (Wei et al., 2010).
Structural and Theoretical Studies :
- Piperidine compounds have been subject to structural and theoretical studies, including single crystal X-ray diffraction and density functional theory calculations, to understand their properties and potential applications (Karthik et al., 2021).
Antioxidant and Antimicrobial Potential :
- Novel piperidine oxime esters have been synthesized and evaluated for their antioxidant and antimicrobial activities, indicating their potential use in these areas (Harini et al., 2014).
Properties
IUPAC Name |
4-(2-methoxyethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-6-7-11-8-2-4-9-5-3-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXVOCUROHMWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554423 | |
| Record name | 4-(2-Methoxyethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70978-88-0 | |
| Record name | 4-(2-Methoxyethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methoxyethoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

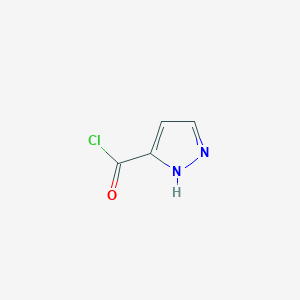
![9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1611257.png)

![4H-indeno[1,2-b]thiophen-4-one](/img/structure/B1611261.png)



